Epimedin B1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

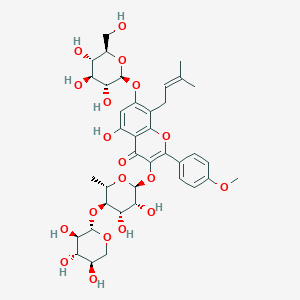

Epimedin B1 is a bioactive flavonoid compound found in the plant genus Epimedium, commonly known as “Horny Goat Weed.” This compound is part of a group of prenylated flavonoids that have been extensively studied for their medicinal properties. This compound is known for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anti-osteoporotic activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Epimedin B1 can be synthesized through various chemical processes. One common method involves the extraction of crude flavonoids from the dried aerial parts of Epimedium brevicornum Maxim using ethyl acetate and ethanol under sonication. The crude extract is then subjected to high-speed counter-current chromatography with a two-phase solvent system composed of n-butanol, ethyl acetate, and water (3:7:10, v/v). This method yields this compound with a purity of approximately 92.6% .

Industrial Production Methods

Industrial production of this compound primarily relies on the extraction from Epimedium plants. The process involves harvesting the plant material, drying, and then extracting the flavonoids using solvents such as ethanol and ethyl acetate. The extract is further purified using chromatographic techniques to isolate this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Epimedin B1 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups in this compound.

Substitution: Substitution reactions can occur at specific positions on the flavonoid structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydroflavonoids.

Wissenschaftliche Forschungsanwendungen

Epimedin B1 has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the chemical behavior of flavonoids.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Industry: Utilized in the development of dietary supplements and herbal medicines.

Wirkmechanismus

Epimedin B1 exerts its effects through various molecular targets and pathways. It has been shown to inhibit the PI3K/AKT/NF-κB signaling axis, which plays a crucial role in inflammation and cell survival. By negatively regulating the expression of TRAF6, this compound can suppress osteoclast differentiation and bone resorption . Additionally, it interacts with apical efflux transporters such as P-glycoprotein and breast cancer resistance protein, affecting its bioavailability and absorption .

Vergleich Mit ähnlichen Verbindungen

Epimedin B1 is part of a group of similar compounds, including:

Epimedin A: Known for its anti-osteoporotic effects.

Epimedin C: Exhibits neuroprotective and anti-cancer properties.

Icariin: Widely studied for its aphrodisiac and bone-strengthening effects.

This compound is unique due to its specific molecular structure and the distinct pathways it influences, making it a valuable compound for various therapeutic applications.

Biologische Aktivität

Epimedin B1, a flavonoid compound derived from the traditional Chinese herb Epimedium, has garnered attention for its diverse biological activities. This article explores the mechanisms, effects, and research findings related to this compound, including its antioxidant properties, potential therapeutic applications, and implications in various biological systems.

Overview of this compound

This compound is one of several flavonoids found in Epimedium species, known for their medicinal properties. It has been identified as a compound with significant biological activity, particularly in the context of oxidative stress and metabolic disorders.

Biological Activities

1. Antioxidant Properties

this compound exhibits notable antioxidant capabilities. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative damage. This property is crucial for preventing cellular aging and various diseases linked to oxidative stress.

2. Effects on Melanogenesis

Recent studies indicate that this compound can enhance melanogenesis by increasing the expression and activity of tyrosinase family proteins. Tyrosinase is a key enzyme in melanin synthesis, suggesting potential applications in dermatology for skin pigmentation disorders .

3. Anti-Diabetic Effects

Research has demonstrated that this compound may have beneficial effects on glucose metabolism. In animal models of type 2 diabetes, it was observed to improve insulin sensitivity and reduce fasting blood glucose levels. This effect is attributed to its ability to modulate key metabolic pathways involved in glucose homeostasis .

The biological activities of this compound are mediated through various molecular mechanisms:

- Regulation of Enzymatic Activity : By enhancing the activity of enzymes involved in antioxidant defense and metabolic regulation.

- Gene Expression Modulation : Influencing the expression of genes related to oxidative stress response and metabolic pathways.

- Interaction with Signaling Pathways : Affecting pathways such as AMPK (AMP-activated protein kinase) which plays a critical role in cellular energy homeostasis.

Case Studies and Experimental Evidence

- Antioxidant Activity : A study highlighted that this compound significantly reduced malondialdehyde (MDA) levels while increasing superoxide dismutase (SOD) activity in diabetic rats, indicating its protective role against oxidative damage.

- Melanogenesis Enhancement : Another investigation revealed that treatment with this compound led to a marked increase in melanin content in cultured melanocytes, correlating with elevated tyrosinase activity .

- Diabetes Management : In a controlled trial involving diabetic mice, this compound administration resulted in a significant decrease in blood glucose levels compared to the control group, supporting its potential as an anti-diabetic agent .

Data Summary

Eigenschaften

IUPAC Name |

3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H48O19/c1-14(2)5-10-18-21(53-38-30(48)27(45)25(43)22(12-39)54-38)11-19(40)23-26(44)35(33(55-34(18)23)16-6-8-17(50-4)9-7-16)57-37-31(49)28(46)32(15(3)52-37)56-36-29(47)24(42)20(41)13-51-36/h5-9,11,15,20,22,24-25,27-32,36-43,45-49H,10,12-13H2,1-4H3/t15-,20+,22+,24-,25+,27-,28-,29+,30+,31+,32-,36-,37-,38+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSGKKBWCDWJSN-AUAMDOBLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)OC6C(C(C(CO6)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H48O19 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

808.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.